molecular formula C8H9I B090931 1-Ethyl-2-iodobenzene CAS No. 18282-40-1

1-Ethyl-2-iodobenzene

Cat. No. B090931
CAS RN: 18282-40-1
M. Wt: 232.06 g/mol
InChI Key: ZEJZDNMOGNUIHL-UHFFFAOYSA-N
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Description

1-Ethyl-2-iodobenzene is an organic compound with the molecular formula C8H9I . It is one of the many derivatives of iodobenzene, a common starting material for the synthesis of various organic compounds.


Molecular Structure Analysis

The molecular structure of 1-Ethyl-2-iodobenzene consists of an iodine atom attached to a benzene ring, which is further substituted with an ethyl group . The InChI string is InChI=1S/C8H9I/c1-2-7-5-3-4-6-8 (7)9/h3-6H,2H2,1H3 .


Physical And Chemical Properties Analysis

1-Ethyl-2-iodobenzene has a molecular weight of 232.06 g/mol . It has a computed XLogP3 value of 3.8, indicating its lipophilicity . The compound has no hydrogen bond donor count and no hydrogen bond acceptor count . The rotatable bond count is 1 . The exact mass and monoisotopic mass are 231.97490 g/mol . The topological polar surface area is 0 Ų . The heavy atom count is 9 .

Scientific Research Applications

Laboratory Chemicals

This compound is also used as a laboratory chemical . It can be used in various experiments and chemical reactions to study its properties and reactions with other compounds .

5. Food, Drug, Pesticide or Biocidal Product Use 1-Ethyl-2-iodobenzene can be used in the production of food, drug, pesticide or biocidal products . However, the specific applications in these fields are not detailed in the available resources .

Safety And Hazards

1-Ethyl-2-iodobenzene is considered hazardous. It is combustible and can cause skin and eye irritation . In case of inhalation or ingestion, medical attention should be sought .

properties

IUPAC Name

1-ethyl-2-iodobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9I/c1-2-7-5-3-4-6-8(7)9/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEJZDNMOGNUIHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30171338
Record name Benzene, 1-ethyl-2-iodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30171338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethyl-2-iodobenzene

CAS RN

18282-40-1
Record name 1-Ethyl-2-iodobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18282-40-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1-ethyl-2-iodo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018282401
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, 1-ethyl-2-iodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30171338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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